molecular formula C13H25NO4 B14006235 2-Amino-5-octoxy-5-oxopentanoic acid CAS No. 4852-91-9

2-Amino-5-octoxy-5-oxopentanoic acid

Cat. No.: B14006235
CAS No.: 4852-91-9
M. Wt: 259.34 g/mol
InChI Key: UCDDOKSXLQWTOD-UHFFFAOYSA-N
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Description

2-Amino-5-(octyloxy)-5-oxopentanoic acid is an organic compound with a unique structure that combines an amino group, an octyloxy group, and a ketone group within a pentanoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(octyloxy)-5-oxopentanoic acid typically involves the reaction of 2-amino-5-oxopentanoic acid with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the octyloxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(octyloxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-5-(octyloxy)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(octyloxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the octyloxy group can enhance lipophilicity, facilitating membrane permeability. The ketone group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an octyloxy group.

    2-Amino-5-nitropyridine: Contains a nitro group, leading to different chemical properties and reactivity.

    2-Amino-5-phenylthiazole: Features a thiazole ring, which imparts distinct biological activities.

Uniqueness

2-Amino-5-(octyloxy)-5-oxopentanoic acid is unique due to the presence of the octyloxy group, which significantly enhances its lipophilicity and potential interactions with lipid membranes. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.

Properties

IUPAC Name

2-amino-5-octoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDDOKSXLQWTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326012
Record name NSC522645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4852-91-9
Record name NSC522645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC522645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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